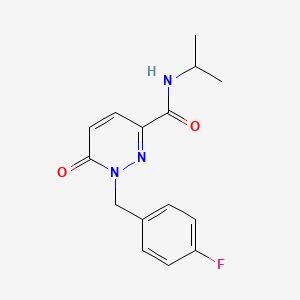

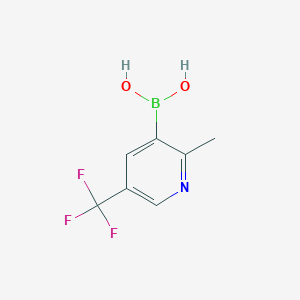

![molecular formula C5H2ClN3S B2816438 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 26271-17-0](/img/structure/B2816438.png)

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine” is a compound that has been explored for its versatility and selectivity towards aromatic nucleophilic substitution . It has been used as a building block for the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties .

Synthesis Analysis

The synthesis of similar compounds involves bromination of 3,4-diaminopyridine with 48% hydrobromic acid resulting in the formation of 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain the final product .Chemical Reactions Analysis

The compound shows interesting reactivity towards aromatic nucleophilic substitution. Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Scientific Research Applications

Electrochromic Materials

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine (PT) has been explored as a novel electron acceptor in electrochromic materials. A study demonstrated that PT-based donor-acceptor-type conjugated polymers exhibited excellent electrochromic properties, such as fast switching times, good coloration efficiency, and stability, making it a promising choice for developing novel neutral green electrochromic polymers (Ming et al., 2015).

Synthesis and Solubility

The synthesis of heterocyclic electron-poor monomer [1,2,5]thiadiazolo[3,4-c]pyridine has been achieved with high yields, offering good solubility in organic solvents. This property is crucial for applications requiring appropriate coating processes (Sun et al., 2011).

Liquid Crystals

Research has explored the use of bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings, which are of interest for their liquid crystalline properties. These compounds, including 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, have shown potential in this field (Chmovzh et al., 2021).

Organic Photovoltaics

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is also used in the field of organic photovoltaics. Studies have shown its role in improving interfacial contacts in small-molecule bulk-heterojunction organic photovoltaic systems, enhancing overall solar cell performance (García et al., 2012).

Dye-Sensitized Solar Cells

This compound has been incorporated into new dyes for dye-sensitized solar cells, demonstrating the potential to tune the HOMO and LUMO energy levels, extend absorption spectra into the NIR region, and achieve high efficiency in power conversion (Mao et al., 2014).

Greenhouse Gas Uptake

Microporous organic polymers involving [1,2,5]-thiadiazolo-[3,4-c]-pyridine have shown very high CO2 uptake at low pressure, highlighting their potential application in greenhouse gas capture and environmental sustainability (Hussain et al., 2017).

Future Directions

The compound and its derivatives have potential applications in the field of organic electronics due to their versatility in molecular structure . They could be used in the active layer in bulk heterojunction organic photovoltaics (OPVs), organic field-effect transistors (OFETs) due to their potential applications in flexible and low-cost E-paper, smart card, radio frequency identification, and displays .

properties

IUPAC Name |

4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYMCHKSMIMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NSN=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)

![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)

![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)

![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816374.png)

![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)

![7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2816377.png)